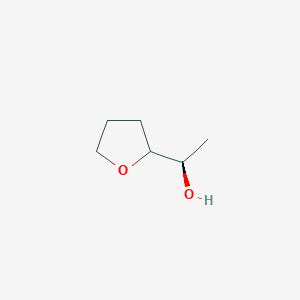

(1R)-1-(oxolan-2-yl)ethan-1-ol

Description

(1R)-1-(Oxolan-2-yl)ethan-1-ol is a chiral secondary alcohol featuring a tetrahydrofuran (oxolane) ring substituted at the 2-position with an ethanol moiety. The (1R) stereochemistry designates the absolute configuration at the chiral center of the ethanol group. This compound is primarily utilized as a building block in organic synthesis, particularly in pharmaceutical and fine chemical industries. Its molecular formula is C₆H₁₂O₂, with a molecular weight of 116.16 g/mol . The oxolane ring contributes to its polar nature, influencing solubility and reactivity in synthetic pathways.

Properties

IUPAC Name |

(1R)-1-(oxolan-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-5(7)6-3-2-4-8-6/h5-7H,2-4H2,1H3/t5-,6?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGNVEEOZAACRKW-LWOQYNTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCO1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1CCCO1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(oxolan-2-yl)ethan-1-ol can be achieved through several methods:

Reduction of (1R)-1-(oxolan-2-yl)ethan-1-one: This method involves the reduction of the corresponding ketone using reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions.

Ring-Opening of Epoxides: Another approach involves the ring-opening of oxirane derivatives with suitable nucleophiles, followed by subsequent functional group transformations to yield the desired alcohol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Catalytic Hydrogenation: Using catalysts such as palladium on carbon or platinum, the corresponding ketone can be hydrogenated to produce the alcohol.

Biocatalysis: Enzymatic methods using specific reductases can also be employed for the selective reduction of ketones to alcohols.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(oxolan-2-yl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or sulfonyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or pyridinium chlorochromate.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Thionyl chloride, phosphorus tribromide, or tosyl chloride.

Major Products Formed

Oxidation: (1R)-1-(oxolan-2-yl)ethan-1-one or (1R)-1-(oxolan-2-yl)ethanoic acid.

Reduction: (1R)-1-(oxolan-2-yl)ethane.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

(1R)-1-(oxolan-2-yl)ethan-1-ol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

Industry: The compound is used in the production of fine chemicals, flavors, and fragrances.

Mechanism of Action

The mechanism by which (1R)-1-(oxolan-2-yl)ethan-1-ol exerts its effects depends on its specific application:

Chemical Reactions: In chemical synthesis, the compound acts as a nucleophile or electrophile, participating in various transformations.

Biological Systems: In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and molecular differences between (1R)-1-(oxolan-2-yl)ethan-1-ol and analogous compounds:

Key Comparative Insights

Aromatic vs. Aliphatic Substituents

- (1R)-1-(3-Chlorophenyl)ethan-1-ol () replaces the oxolane ring with a 3-chlorophenyl group, enhancing lipophilicity and enabling π-π interactions in drug-receptor binding. This contrasts with the oxolane derivative’s polarity, which may improve aqueous solubility .

- Applications : Aromatic variants are preferred in drug intermediates (e.g., antipsychotics), while oxolane-containing alcohols serve as polar solvents or chiral auxiliaries .

Ring Size and Strain

- (1R)-1-(Oxetan-3-yl)ethan-1-ol () features a smaller oxetane ring (4-membered), introducing higher ring strain compared to oxolane’s 5-membered structure. This strain may enhance reactivity in ring-opening reactions, useful in prodrug design .

Complex Heterocyclic Systems

- The antidepressant C₁₈H₂₆FNO₄ () combines morpholine, oxane, and fluorophenyl groups, demonstrating how heterocyclic diversity expands pharmacological activity. In contrast, this compound’s simpler structure is more suited to synthetic flexibility .

Physicochemical and Stereochemical Considerations

While detailed data (e.g., melting points, optical rotation) are absent in the provided evidence, structural features suggest:

- Solubility : Oxolane and oxetane derivatives are more water-soluble than aromatic analogs due to ether oxygen hydrogen bonding.

- Stereochemical Stability : The (1R) configuration in all listed compounds ensures enantioselectivity in reactions, critical for chiral drug synthesis .

Biological Activity

(1R)-1-(oxolan-2-yl)ethan-1-ol, also known as 1-(oxolan-2-yl)ethanol, is a chiral organic compound characterized by the presence of an oxolane (tetrahydrofuran) ring. Its molecular formula is C6H12O2, and it has garnered interest in various fields, including medicinal chemistry and biochemistry, due to its potential biological activities.

The compound can be synthesized through several methods, including nucleophilic substitutions and reductions involving oxolane derivatives. The stereochemistry of this compound is crucial for its biological activity, as it influences how the molecule interacts with biological targets.

Synthesis Methods

- Nucleophilic Substitution : Involves the reaction of oxolane derivatives with ethylene oxide.

- Reduction Reactions : Reduction of corresponding carbonyl compounds using reducing agents like lithium aluminum hydride.

Enzymatic Interactions

This compound exhibits notable interactions with various enzymes, particularly alcohol dehydrogenases. These enzymes catalyze the conversion of alcohols into aldehydes or ketones, suggesting that this compound may serve as a substrate in metabolic pathways. This interaction implies potential applications in pharmacology and biochemistry for modulating metabolic processes .

The biological activity of this compound is primarily attributed to its ability to act on specific receptors or enzymes involved in metabolic pathways. Its oxolane structure allows it to participate in hydrogen bonding and hydrophobic interactions, enhancing its binding affinity to biological targets .

Study 1: Enzyme Interaction Analysis

A study investigated the interaction of this compound with alcohol dehydrogenase. The findings indicated that the compound effectively inhibited enzyme activity in vitro, suggesting its potential role as a therapeutic agent in conditions where modulation of alcohol metabolism is beneficial .

Study 2: Pharmacological Potential

Research exploring the pharmacological potential of this compound highlighted its effects on cellular signaling pathways. The compound was found to influence pathways related to oxidative stress, indicating possible applications in neuroprotection and anti-inflammatory therapies .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Key Differences |

|---|---|---|

| (1S)-1-(oxolan-2-yl)ethan-1-ol | Enantiomer | Different stereochemistry leading to varied activities |

| (1S)-1-(tetrahydrofuran-2-yl)ethan-1-ol | Similar ring | Different ring size affecting reactivity |

| 2-(oxolan-3-yl)ethan-1-ol | Different position | Variation in reactivity due to ring position |

The unique properties of this compound stem from its specific stereochemistry and oxolane ring structure, which enhance its utility in asymmetric synthesis and chiral chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.